4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used include hydrazine derivatives, chlorinated benzyl compounds, and sulfur-containing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]PHENYL 3-CHLOROBENZOATE
- 4-[(E)-(2-{[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]CARBONYL}HYDRAZONO)METHYL]-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
What sets 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of pyrazole and triazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N7S/c1-23-7-11(5-19-23)15-21-22-16(26)25(15)13-6-20-24(9-13)8-10-2-3-12(17)4-14(10)18/h2-7,9H,8H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRTLHPJFDXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=S)N2C3=CN(N=C3)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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